1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone
Overview
Description
“1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .
Molecular Structure Analysis
The structure of imidazole has its respective numbering and resonance hybrids . The structure of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with an additional ethanone group attached to the imidazole ring.
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The physical and chemical properties of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with some differences due to the additional ethanone group.
Scientific Research Applications
Antimycotic Activity
A study by Raga et al. (1992) synthesized a series of compounds including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone and evaluated their antifungal activities. They reported preliminary antimycotic data and structure-activity relationships, highlighting the potential of these compounds in antimycotic research (Raga et al., 1992).
Synthesis and Structural Analysis
Zhu et al. (2012) detailed the synthesis of a compound using a tandem annulation reaction that includes 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone. They analyzed the dihedral angles and molecular structure, contributing to a deeper understanding of the compound's chemical properties (Zhu et al., 2012).
Cardiotonic Activity
Garalienė et al. (2006) investigated benzo[d]imidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, for their effects on heart muscle contractions and action potential duration. Their findings contribute to the potential use of these compounds in treating heart conditions (Garalienė et al., 2006).
Antimicrobial Activity
Reddy et al. (2010) synthesized a series of compounds, including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, and evaluated their antibacterial and antifungal activities. Their research shows the potential of these compounds as antimicrobial agents (Reddy et al., 2010).
Corrosion Inhibition
Ammal et al. (2018) studied the ability of benzimidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, to inhibit corrosion in metals. This research is significant for industrial applications, especially in preventing metal degradation (Ammal et al., 2018).
Safety And Hazards
While specific safety and hazards information for “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, conditions to avoid generally include heat, flames, and sparks, and materials to avoid often include oxidizing agents .
properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPVFGCSIOVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588658 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone | |
CAS RN |
50832-46-7 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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